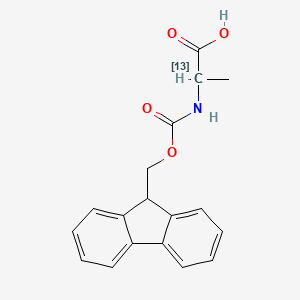

Acide (2-13C) 2-(9H-fluorèn-9-ylméthoxycarbonylamino)propanoïque

Vue d'ensemble

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid: N-(9-Fluorenylmethoxycarbonyl)-L-alanine-2-13C , is a derivative of alanine where the carbon at position 2 is replaced with the carbon-13 isotope. This compound is primarily used in peptide synthesis and proteomics studies due to its stable isotopic labeling, which allows for detailed molecular analysis .

Applications De Recherche Scientifique

Chemistry: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural and functional studies .

Biology: In biological research, this compound is used to study protein interactions and dynamics through nuclear magnetic resonance (NMR) spectroscopy .

Medicine: It aids in the development of peptide-based drugs by providing insights into peptide stability and interactions .

Industry: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid is utilized in the production of labeled peptides for pharmaceutical research and development .

Mécanisme D'action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the protection of amino groups .

Mode of Action

The Fmoc group in Fmoc-Ala-OH (2-13C) acts as a protective group for the amino acid alanine during peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactive sites on the amino acid . The Fmoc group can be selectively removed under mildly basic conditions, allowing the continuation of the peptide chain .

Biochemical Pathways

Fmoc-Ala-OH (2-13C) is involved in the biochemical pathway of peptide synthesis . The Fmoc group protects the amino group of alanine, allowing the carboxyl group to react with the amino group of another amino acid or peptide. After the formation of the peptide bond, the Fmoc group is removed, exposing the amino group for further reactions .

Result of Action

The result of the action of Fmoc-Ala-OH (2-13C) is the formation of a peptide bond without unwanted side reactions . This allows for the synthesis of peptides with a specific sequence of amino acids .

Action Environment

The action of Fmoc-Ala-OH (2-13C) is influenced by the conditions of the peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the Fmoc protection and deprotection steps .

Analyse Biochimique

Biochemical Properties

Fmoc-Ala-OH (2-13C) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is a protecting group for the amino group of alanine, which can be removed under basic conditions, typically using piperidine. This compound interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in the synthesis of triazolopeptides and azapeptides, where it interacts with enzymes involved in peptide bond formation . The stable isotope labeling with 13C allows for precise tracking of the compound in metabolic studies, providing insights into enzyme-substrate interactions and protein dynamics.

Cellular Effects

Fmoc-Ala-OH (2-13C) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into peptides can affect the function of the resulting proteins, potentially altering their activity and interactions with other cellular components. For example, in studies involving solid-phase peptide synthesis, the presence of Fmoc-Ala-OH (2-13C) can impact the efficiency of peptide assembly and the stability of the synthesized peptides . Additionally, the labeled alanine can be used to study metabolic flux and the incorporation of alanine into cellular proteins, providing valuable information on cellular metabolism and protein turnover.

Molecular Mechanism

At the molecular level, Fmoc-Ala-OH (2-13C) exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide assembly. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitated by enzymes such as peptide synthetases . The stable isotope labeling with 13C allows for detailed analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the binding interactions and conformational changes of the peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Ala-OH (2-13C) can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the Fmoc group can occur, impacting the efficiency of peptide synthesis. Long-term studies have shown that the presence of Fmoc-Ala-OH (2-13C) can influence cellular function, with potential effects on protein synthesis and metabolic pathways observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Fmoc-Ala-OH (2-13C) can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and protein interactions without significant adverse effects . At high doses, toxic effects may be observed, including disruptions in cellular metabolism and protein synthesis. Threshold effects have been noted, where the impact of the compound on cellular function becomes more pronounced at higher concentrations, potentially leading to adverse outcomes.

Metabolic Pathways

Fmoc-Ala-OH (2-13C) is involved in various metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The labeled alanine can be incorporated into proteins, allowing for detailed analysis of metabolic flux and the dynamics of protein turnover . Enzymes such as alanine transaminase play a role in the metabolism of alanine, facilitating its conversion to pyruvate and its incorporation into the tricarboxylic acid (TCA) cycle. The stable isotope labeling with 13C enables precise tracking of these metabolic processes, providing valuable insights into cellular metabolism.

Transport and Distribution

Within cells and tissues, Fmoc-Ala-OH (2-13C) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and incorporated into proteins during peptide synthesis . Its distribution within tissues can be influenced by factors such as blood flow and tissue-specific expression of transporters. The stable isotope labeling allows for detailed analysis of the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of Fmoc-Ala-OH (2-13C) can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the incorporation of labeled alanine into mitochondrial proteins can provide insights into mitochondrial function and dynamics. The stable isotope labeling allows for precise tracking of the compound within subcellular compartments, providing valuable information on its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid typically involves the reaction of alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous dioxane solution, and the product is purified through extraction and crystallization .

Industrial Production Methods: Industrial production of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often packaged on demand to meet specific research needs .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like piperidine for Fmoc deprotection.

Major Products:

Oxidation: Oxo derivatives of alanine.

Reduction: Alcohol derivatives.

Substitution: Deprotected alanine or other functionalized derivatives.

Comparaison Avec Des Composés Similaires

- Fmoc-Ala-OH-1-13C

- Fmoc-Ala-OH-3-13C

- Fmoc-Val-OH-1-13C

- Fmoc-Gly-OH-15N

Uniqueness: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid is unique due to its specific isotopic labeling at the second carbon position, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking of molecular interactions and structural changes .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218719 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-11-6 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.